molecular formula C18H18N2O5S B2628224 methyl 2-{4-[(furan-2-yl)methyl]-3,5-dioxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-dien-6-yl}acetate CAS No. 824955-78-4

methyl 2-{4-[(furan-2-yl)methyl]-3,5-dioxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-dien-6-yl}acetate

Cat. No.: B2628224
CAS No.: 824955-78-4
M. Wt: 374.41
InChI Key: CNMSTESPEWYRTE-UHFFFAOYSA-N
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Description

Methyl 2-{4-[(furan-2-yl)methyl]-3,5-dioxo-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2(7)-dien-6-yl}acetate is a complex organic compound featuring a furan ring, a sulfur atom, and a diazatricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{4-[(furan-2-yl)methyl]-3,5-dioxo-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2(7)-dien-6-yl}acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4-[(furan-2-yl)methyl]-3,5-dioxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-dien-6-yl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or chlorine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include furanones, dihydrofuran derivatives, and various substituted furan compounds, each with distinct chemical and physical properties .

Scientific Research Applications

Methyl 2-{4-[(furan-2-yl)methyl]-3,5-dioxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-dien-6-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 2-{4-[(furan-2-yl)methyl]-3,5-dioxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-dien-6-yl}acetate exerts its effects involves interactions with various molecular targets. The furan ring can interact with enzymes and proteins, potentially inhibiting their activity. The diazatricyclic structure may also play a role in binding to specific receptors, leading to changes in cellular pathways and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{4-[(furan-2-yl)methyl]-3,5-dioxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-dien-6-yl}acetate is unique due to its combination of a furan ring, a sulfur atom, and a diazatricyclic structure.

Properties

IUPAC Name

methyl 2-[3-(furan-2-ylmethyl)-2,4-dioxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-24-14(21)10-20-17-15(12-6-2-3-7-13(12)26-17)16(22)19(18(20)23)9-11-5-4-8-25-11/h4-5,8H,2-3,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMSTESPEWYRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C3=C(S2)CCCC3)C(=O)N(C1=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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